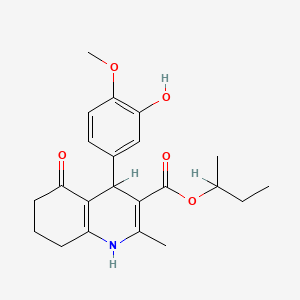![molecular formula C15H15N3O3S2 B5138038 1-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B5138038.png)
1-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione (EMPT) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EMPT is a member of the pyrrolidine-2,5-dione family of compounds and has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. In
Aplicaciones Científicas De Investigación
1-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic properties. Studies have shown that 1-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of inflammatory pathways. 1-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione has also been shown to have antioxidant properties, which can help protect against oxidative stress and reduce the risk of chronic diseases such as cancer and cardiovascular disease. Additionally, 1-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione has been shown to have neuroprotective effects, which can help prevent or treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 1-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. 1-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses. 1-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione also activates the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification responses.
Biochemical and Physiological Effects
1-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione has been shown to have a range of biochemical and physiological effects. Studies have shown that 1-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of inflammatory diseases. 1-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione has also been shown to increase the levels of antioxidant enzymes such as catalase and superoxide dismutase, which can help protect against oxidative stress. Additionally, 1-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is a stable compound that can be synthesized in high yields and purity, making it a reliable compound for scientific research. 1-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione also exhibits a range of biological activities, which makes it a versatile compound for studying various disease pathways. However, 1-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione has some limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration of 1-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione for therapeutic use.
Direcciones Futuras
There are several future directions for 1-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione research. One area of interest is the development of 1-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione-based drugs for the treatment of inflammatory and neurodegenerative diseases. Another area of interest is the exploration of 1-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione's potential as a dietary supplement for reducing the risk of chronic diseases such as cancer and cardiovascular disease. Additionally, more research is needed to fully understand the mechanism of action of 1-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione involves the reaction of 4-ethoxyaniline with 5-methyl-1,3,4-thiadiazol-2-thiol in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with maleic anhydride to form 1-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione. The synthesis of 1-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione has been optimized to produce high yields and purity, making it a viable compound for scientific research.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S2/c1-3-21-11-6-4-10(5-7-11)18-13(19)8-12(14(18)20)23-15-17-16-9(2)22-15/h4-7,12H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUVAAOQTRYTHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NN=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,5-bis[(diethylamino)methyl]-2,6-naphthalenediol](/img/structure/B5137963.png)
![6,6'-(1,4-piperazinediyldisulfonyl)bis(1-methylbenzo[cd]indol-2(1H)-one)](/img/structure/B5137974.png)
![1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B5137978.png)
![2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid](/img/structure/B5137986.png)

![3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5138003.png)

![1-[3-(4-ethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5138011.png)
![2-(3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5138016.png)

![2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B5138027.png)
![2-butyl-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5138035.png)
![5-{[(3,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5138054.png)
![5-acetyl-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5138058.png)